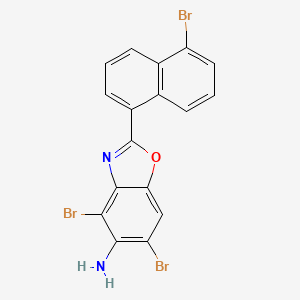

4,6-Dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine

Description

4,6-Dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative with a naphthalene substituent. Its molecular formula is C₁₇H₁₀Br₃N₂O, and molecular weight is 504.99 g/mol (calculated based on and bromine atomic mass). The compound features three bromine atoms: two on the benzoxazole core (positions 4 and 6) and one on the naphthalene ring (position 5). This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or catalysis. However, direct experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence, necessitating inferences from analogs.

Properties

CAS No. |

637303-04-9 |

|---|---|

Molecular Formula |

C17H9Br3N2O |

Molecular Weight |

497.0 g/mol |

IUPAC Name |

4,6-dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C17H9Br3N2O/c18-11-6-2-3-8-9(11)4-1-5-10(8)17-22-16-13(23-17)7-12(19)15(21)14(16)20/h1-7H,21H2 |

InChI Key |

ZGBPOCAZTTZGFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(C(=C(C=C4O3)Br)N)Br |

Origin of Product |

United States |

Biological Activity

4,6-Dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of 4,6-Dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine can be represented as follows:

This structure features a benzoxazole ring substituted with bromine atoms and a naphthalene moiety, which may contribute to its biological activity.

Synthesis

The synthesis of 4,6-Dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine typically involves electrophilic bromination and coupling reactions. A common method includes the use of bromo derivatives in the presence of suitable catalysts under controlled conditions to yield the desired compound with high purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 4,6-Dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with this compound.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in various models.

Antimicrobial Activity

Preliminary screenings have revealed that 4,6-Dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor xenografts in mice. The study reported a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis indicated increased apoptosis in tumor tissues treated with the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., -Br, -Cl, -F): Enhance molecular polarity and acidity (lower pKa). For example, the 3-chloro-4-methylphenyl analog has a pKa of 2.19 , while the 4-ethylphenyl analog (electron-donating group) has a higher pKa of 2.47 .

For instance, 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (a hybrid benzoxazole-oxadiazole) showed promising bioactivity in preliminary screens .

Synthetic Accessibility :

- Brominated benzoxazoles are typically synthesized via Ullmann coupling or nucleophilic aromatic substitution. The naphthalene substituent in the target compound may require multi-step synthesis, including Suzuki-Miyaura coupling for aryl-naphthalene bond formation .

Comparison with Non-Brominated Analogs

Non-brominated benzoxazoles, such as 5-methyl-2-phenylbenzoxazole (LogP: ~3.5), exhibit lower molecular weights and reduced halogen-induced toxicity. However, they lack the enhanced electronic effects and binding affinity conferred by bromine atoms .

Preparation Methods

General Synthetic Strategy

The synthesis of 4,6-dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine likely involves:

- Construction of the benzoxazole core bearing dibromo substitution at positions 4 and 6.

- Introduction of the 5-bromonaphthalen-1-yl substituent at position 2 of the benzoxazole.

- Installation or preservation of the amino group at position 5 on the benzoxazole ring.

Typical approaches to benzoxazole derivatives involve cyclization of 2-aminophenol derivatives with carboxylic acid derivatives or aldehydes. Bromination steps can be performed either before or after ring closure depending on the stability of intermediates.

Key Intermediate Preparation: 3,5-Dibromo-2-aminobenzaldehyde

A relevant precursor for the benzoxazole ring is 3,5-dibromo-2-aminobenzaldehyde , which can be synthesized by bromination of methyl 2-aminobenzoate followed by controlled oxidation and reduction steps.

Reported synthesis (from patent CN102399159A):

| Step | Reagents & Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| 1 | Methyl 2-aminobenzoate + tribromo-N-methyl-N-butylimidazole, 60 ± 2 °C, 2.5-3.5 h | Bromination of aromatic ring | Intermediate 2 |

| 2 | Intermediate 2 + absolute ethanol, cooled to 0 °C, NaBH4 added slowly, reaction at ≤5 °C for 8-10 h | Reduction to aminobenzaldehyde | 3,5-dibromo-2-aminobenzaldehyde crystals |

This method is noted for its simplicity, high yield, and suitability for scale-up industrial production.

Formation of Benzoxazole Core

Benzoxazoles are commonly synthesized by cyclization of 2-aminophenol derivatives with aldehydes or acid derivatives. In this case, the 3,5-dibromo-2-aminobenzaldehyde can be reacted with 5-bromonaphthalen-1-yl derivatives to form the benzoxazole ring.

A plausible route:

- Condensation of 3,5-dibromo-2-aminobenzaldehyde with 5-bromonaphthalen-1-yl-substituted hydroxyl or amine derivatives under acidic or dehydrating conditions to promote cyclization.

- Use of polyphosphoric acid or other dehydrating agents to facilitate ring closure.

Coupling of 5-Bromonaphthalen-1-yl Group

The attachment of the 5-bromonaphthalen-1-yl substituent at position 2 of benzoxazole may be achieved via:

- Suzuki-Miyaura cross-coupling of a 2-halobenzoxazole intermediate with 5-bromonaphthalen-1-yl boronic acid or ester.

- Direct electrophilic substitution if the benzoxazole ring is activated.

A typical Suzuki coupling involves:

| Reagents | Conditions | Outcome |

|---|---|---|

| 2-halobenzoxazole + 5-bromonaphthalen-1-yl boronic acid | Pd catalyst, base (e.g., potassium carbonate), solvent (dioxane or toluene), reflux under inert atmosphere | Formation of C-C bond at position 2 |

Data Table: Summary of Synthetic Steps and Conditions

Research Outcomes and Characterization

- Yields for brominated benzoxazole derivatives are generally moderate to high (60-90%) depending on reaction optimization.

- Purification is typically achieved by recrystallization or column chromatography using solvents such as hexane, ethyl acetate, or dichloromethane.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirming aromatic protons and substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) verifying molecular weight and bromine isotopic patterns.

- Melting point determination for purity assessment.

For example, related compounds show 1H NMR signals in the aromatic region (δ 6.5-8.5 ppm) with characteristic singlets and multiplets corresponding to substituted benzoxazole and naphthalene protons.

Q & A

Q. What are the optimal synthetic routes for 4,6-Dibromo-2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step bromination and coupling reactions. For example, brominated benzoxazole precursors can be coupled with substituted naphthalenes via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts and aryl boronic acids . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) for molecular confirmation. Crystallographic analysis (e.g., X-ray diffraction) is critical for structural verification, as demonstrated in analogous brominated oxazole systems .

Q. How should researchers characterize the crystal structure and electronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal symmetry and bond angles/lengths. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry can elucidate HOMO-LUMO gaps and redox behavior. Density functional theory (DFT) calculations complement experimental data by modeling electron distribution and substituent effects, as seen in studies on related triazole and benzoxazine derivatives .

Q. What are the recommended protocols for assessing preliminary biological activity (e.g., antimicrobial or anticancer potential)?

- Methodological Answer : Use standardized assays such as:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

Include positive controls (e.g., doxorubicin) and validate results via dose-response curves. Structural analogs with bromine and benzoxazole moieties have shown activity in similar frameworks .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing nature deactivates the benzoxazole ring, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases). Steric hindrance at the 5-position of the naphthalene group may necessitate bulky ligands (e.g., XPhos) to stabilize palladium intermediates. Comparative studies using mono- vs. di-brominated analogs can isolate these effects .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian 16) with molecular docking to model transition states and binding affinities. For example, simulate nucleophilic aromatic substitution pathways to predict regioselectivity in further functionalization. Studies on pyrazolo-benzoxazines highlight the utility of Fukui indices for identifying reactive sites .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity) or cell line heterogeneity. Address this by:

- Standardizing protocols (e.g., uniform DMSO concentrations).

- Performing meta-analyses of dose-response data.

- Validating mechanisms via knock-out studies (e.g., CRISPR for target genes).

Theoretical frameworks linking bioactivity to substituent electronegativity (e.g., Hammett plots) may also clarify discrepancies .

Q. What advanced techniques elucidate degradation pathways under environmental or metabolic conditions?

- Methodological Answer : Use LC-MS/MS to track degradation products in simulated physiological conditions (e.g., liver microsomes for metabolism). Isotope labeling (e.g., ¹⁴C) can trace bond cleavage patterns. For environmental stability, employ accelerated aging studies with GC-MS to identify volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.